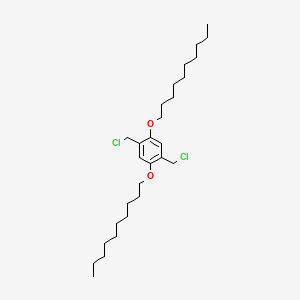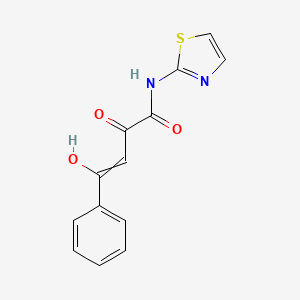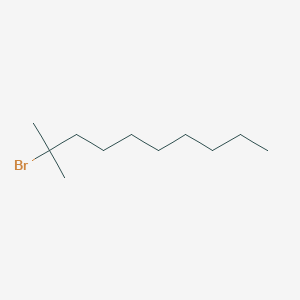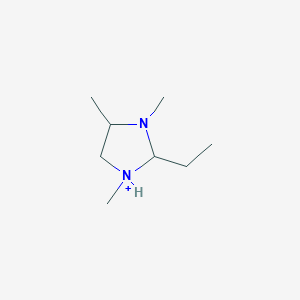
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H13NO2S. It is also known by other names such as Anthranilic acid, isopropyl ester, Isopropyl anthranilate, and Isopropyl 2-aminobenzoate . This compound is characterized by the presence of an ester functional group, an amino group, and a thio group attached to the benzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(aminothio)-, 1-methylethyl ester typically involves the esterification of anthranilic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where anthranilic acid and isopropanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the ester.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Applications De Recherche Scientifique
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-(aminothio)-, 1-methylethyl ester involves its interaction with various molecular targets. The amino and thio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-, 1-methylethyl ester: Similar structure but lacks the thio group.
Benzoic acid, 1-methylethyl ester: Similar ester group but lacks the amino and thio groups.
Uniqueness
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester is unique due to the presence of both amino and thio groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
262428-22-8 |
|---|---|
Formule moléculaire |
C10H13NO2S |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
propan-2-yl 2-aminosulfanylbenzoate |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)13-10(12)8-5-3-4-6-9(8)14-11/h3-7H,11H2,1-2H3 |
Clé InChI |
UPDLXIMCGJHOGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1SN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)

![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)


![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)

